4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride
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Overview
Description
4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzene, featuring a bromine atom, two methyl groups, and a sulfonyl chloride group attached to the benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters .
Scientific Research Applications
4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Utilized in the development of sulfonamide-based drugs with antibacterial and antifungal properties.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to be reactive towards nucleophiles due to the good leaving group (cl-), which can be displaced in a nucleophilic substitution reaction .
Mode of Action
4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is likely to interact with its targets through nucleophilic substitution reactions . The chloride ion is a good leaving group, and the sulfur atom is electrophilic, making it susceptible to attack by nucleophiles .
Biochemical Pathways
The compound can introduce a sulfonyl group into organic molecules, potentially affecting various biochemical pathways depending on the specific context .
Result of Action
The introduction of a sulfonyl group into organic molecules can significantly alter their properties and functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of other nucleophiles in the environment can compete with the intended target for reaction with the sulfonyl chloride .
Safety and Hazards
This compound can cause severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes into contact with the skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromo-3,5-dimethylphenol. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:
- Dissolution of 4-bromo-3,5-dimethylphenol in an appropriate solvent such as dichloromethane.
- Addition of chlorosulfonic acid dropwise while maintaining the reaction temperature below 0°C.
- Stirring the reaction mixture at room temperature for several hours.
- Quenching the reaction with ice-cold water and extracting the product with an organic solvent .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, to form sulfonamides.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like hydroxide ions or alkoxides to form corresponding phenols or ethers.
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides under mild conditions.
Alcohols: React with the sulfonyl chloride group to form sulfonate esters.
Bases: Such as sodium hydroxide, facilitate nucleophilic substitution reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Phenols and Ethers: Formed by nucleophilic substitution of the bromine atom.
Comparison with Similar Compounds
4-Bromobenzenesulfonyl chloride: Lacks the methyl groups present in 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride.
4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride: Contains a chlorine atom instead of a bromine atom.
4-Methylbenzenesulfonyl chloride: Lacks both the bromine atom and the additional methyl group.
Uniqueness: this compound is unique due to the presence of both bromine and methyl groups on the benzene ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
4-bromo-3,5-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTASDADIMSQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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